molecular formula C19H15Cl3N2O3 B13770312 1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-methyl-1-oxopropyl)oxime]

1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-methyl-1-oxopropyl)oxime]

Cat. No.: B13770312
M. Wt: 425.7 g/mol
InChI Key: LETKTMPBFXDDKN-HAVVHWLPSA-N
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Description

The compound 1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-methyl-1-oxopropyl)oxime] is a halogenated isatin derivative with a complex substitution pattern. Its structure includes:

  • A 5-chloroindole-2,3-dione core.
  • A 3,4-dichlorophenylmethyl group at position 1, introducing steric bulk and electron-withdrawing effects.
  • A branched oxime at position 3, functionalized with a 2-methyl-1-oxopropyl group.

This analysis compares its properties with three structurally related compounds from peer-reviewed and commercial sources.

Properties

Molecular Formula

C19H15Cl3N2O3

Molecular Weight

425.7 g/mol

IUPAC Name

[(E)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate

InChI

InChI=1S/C19H15Cl3N2O3/c1-10(2)19(26)27-23-17-13-8-12(20)4-6-16(13)24(18(17)25)9-11-3-5-14(21)15(22)7-11/h3-8,10H,9H2,1-2H3/b23-17+

InChI Key

LETKTMPBFXDDKN-HAVVHWLPSA-N

Isomeric SMILES

CC(C)C(=O)O/N=C/1\C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC(C)C(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-methyl-1-oxopropyl)oxime] typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound would require the use of appropriate chlorinated precursors and oxime formation steps.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-2,3-dione derivatives, including this compound, can undergo various chemical reactions such as:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the oxime group to amines.

    Substitution: Electrophilic substitution reactions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

1H-Indole-2,3-dione derivatives have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole-2,3-dione derivatives involves interaction with various molecular targets and pathways. These compounds can act as enzyme inhibitors, receptor agonists or antagonists, and can modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Structural Analogues

The target compound shares the isatin core with the following analogues (summarized in Table 1):

1H-Indole-2,3-dione, 5-chloro-1-(4-pyridinylmethyl)-, 3-(O-acetyloxime) (CAS 668468-08-4) Substituent at position 1: 4-pyridinylmethyl (aromatic nitrogen enhances hydrogen bonding). Oxime substituent: O-acetyl (smaller and less sterically hindered than the target’s oxime).

5-Chloro-1-[(4-chlorophenyl)methyl]-1H-indole-2,3-dione 3-[O-(3-methyl-1-oxobutyl)oxime] Substituent at position 1: 4-chlorophenylmethyl (mono-chlorinated, less electron-withdrawing). Oxime substituent: O-(3-methyl-1-oxobutyl) (longer chain increases steric bulk). Chlorine atoms: 2 (intermediate lipophilicity).

Oxime substituent: None (lacks functionalization at position 3). Chlorine atoms: 1 (lowest molecular weight and lipophilicity).

Physicochemical Properties

Table 1: Comparative Analysis of Structural and Physicochemical Features

Property Target Compound CAS 668468-08-4 ECHEMI Compound ChemBK Compound
Molecular Formula C₁₉H₁₅Cl₃N₂O₄ C₁₆H₁₂ClN₃O₃ C₂₀H₁₇Cl₂N₂O₄ C₁₁H₈ClNO₃
Molecular Weight 441.68 g/mol 329.74 g/mol 420.26 g/mol 237.64 g/mol
Substituent (Position 1) 3,4-Dichlorophenylmethyl 4-Pyridinylmethyl 4-Chlorophenylmethyl 2-Oxopropyl
Oxime Substituent O-(2-Methyl-1-oxopropyl) O-Acetyl O-(3-Methyl-1-oxobutyl) None
Chlorine Atoms 3 1 2 1
Key Observations
  • Lipophilicity : The target’s three chlorine atoms and dichlorophenyl group predict higher logP (>4) compared to analogues, favoring membrane permeability but reducing solubility .
  • Oxime Stability : The branched O-(2-methyl-1-oxopropyl) oxime may offer intermediate metabolic stability compared to acetyl (prone to hydrolysis) or butyl (larger steric shield) derivatives .

Biological Activity

1H-Indole-2,3-dione, also known as isatin, is a compound with diverse biological activities. The specific derivative 1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-methyl-1-oxopropyl)oxime] has garnered attention for its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₅H₁₄Cl₂N₂O₃
  • Molecular Weight : 365.854 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent and its interaction with specific biological targets.

Anticancer Activity

Research indicates that derivatives of isatin exhibit significant antiproliferative effects against various cancer cell lines. In particular, studies have shown that modifications at the 5-position of the indole ring can enhance the cytotoxicity of these compounds against cancer cells. For instance:

  • Cell Viability Assays : The tested compound demonstrated a GI50 value ranging from 29 nM to 78 nM against several cancer cell lines, indicating potent antiproliferative activity (source: ).
  • Mechanism of Action : The compound interacts with mutant EGFR/BRAF pathways, which are crucial in many cancers. It was found to inhibit cell growth without significant cytotoxicity at lower concentrations (source: ).

Structure-Activity Relationship (SAR)

The biological activity of isatin derivatives is influenced by their structural modifications. Key findings include:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions enhances anticancer activity (source: ).
  • Hydrophobic Interactions : The compound's hydrophobic properties contribute to its binding affinity with target proteins involved in tumor growth (source: ).

Case Studies

Several case studies have documented the efficacy of isatin derivatives in preclinical models:

  • Study on N-substituted Isatin Derivatives :
    • Objective : To evaluate the anticancer potential of various N-substituted isatin derivatives.
    • Findings : Certain derivatives showed significant inhibition of cell proliferation in human cancer cell lines, correlating with their structural characteristics (source: ).
  • Mechanistic Studies :
    • Objective : To understand the molecular interactions between isatin derivatives and target proteins.
    • Findings : The compound was shown to form hydrogen bonds and hydrophobic interactions with key amino acids in the active site of target enzymes (source: ).

Data Tables

PropertyValue
Molecular FormulaC₁₅H₁₄Cl₂N₂O₃
Molecular Weight365.854 g/mol
GI50 Against Cancer Cells29 nM - 78 nM
Mechanism of ActionEGFR/BRAF pathway inhibition

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